molecular formula C12H18O2 B14715099 1-Methoxy-4-(3-methylbutoxy)benzene CAS No. 20744-00-7

1-Methoxy-4-(3-methylbutoxy)benzene

Cat. No.: B14715099
CAS No.: 20744-00-7
M. Wt: 194.27 g/mol
InChI Key: OYLQCUOETLHMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-4-(3-methylbutoxy)benzene is an organic compound with the molecular formula C13H20O2 It is a derivative of benzene, where a methoxy group and a 3-methylbutoxy group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-(3-methylbutoxy)benzene typically involves the reaction of 1-methoxy-4-hydroxybenzene with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(3-methylbutoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the methoxy and 3-methylbutoxy groups direct the incoming electrophile to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

1-Methoxy-4-(3-methylbutoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(3-methylbutoxy)benzene involves its interaction with specific molecular targets and pathways. The methoxy and 3-methylbutoxy groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-4-(2-methylbutoxy)benzene
  • 1-Methoxy-4-(3-ethylbutoxy)benzene
  • 1-Methoxy-4-(3-methylpentoxy)benzene

Uniqueness

1-Methoxy-4-(3-methylbutoxy)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its reactivity in electrophilic aromatic substitution reactions, while the 3-methylbutoxy group provides steric hindrance, influencing the compound’s overall behavior in chemical reactions.

Properties

CAS No.

20744-00-7

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-methoxy-4-(3-methylbutoxy)benzene

InChI

InChI=1S/C12H18O2/c1-10(2)8-9-14-12-6-4-11(13-3)5-7-12/h4-7,10H,8-9H2,1-3H3

InChI Key

OYLQCUOETLHMOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.